molecular formula C10H11AsO6 B14728825 (3-Acetyl-4-methoxycarbonylphenyl)arsonic acid CAS No. 5430-39-7

(3-Acetyl-4-methoxycarbonylphenyl)arsonic acid

Cat. No.: B14728825
CAS No.: 5430-39-7
M. Wt: 302.11 g/mol
InChI Key: AZLWVRXXVZUZCW-UHFFFAOYSA-N
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Description

(3-Acetyl-4-methoxycarbonylphenyl)arsonic acid is an organoarsenic compound with the molecular formula C10H11AsO6. This compound contains an arsenic atom bonded to a phenyl ring, which is further substituted with acetyl and methoxycarbonyl groups. Organoarsenic compounds have been studied for their diverse applications in medicine, agriculture, and industry due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Acetyl-4-methoxycarbonylphenyl)arsonic acid typically involves the reaction of 3-acetyl-4-methoxycarbonylphenylboronic acid with arsenic trioxide in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-Acetyl-4-methoxycarbonylphenylboronic acid+As2O3(3-Acetyl-4-methoxycarbonylphenyl)arsonic acid\text{3-Acetyl-4-methoxycarbonylphenylboronic acid} + \text{As}_2\text{O}_3 \rightarrow \text{this compound} 3-Acetyl-4-methoxycarbonylphenylboronic acid+As2​O3​→(3-Acetyl-4-methoxycarbonylphenyl)arsonic acid

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Acetyl-4-methoxycarbonylphenyl)arsonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic(V) derivatives.

    Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Arsenic(V) derivatives.

    Reduction: Arsenic(III) derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

(3-Acetyl-4-methoxycarbonylphenyl)arsonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (3-Acetyl-4-methoxycarbonylphenyl)arsonic acid involves its interaction with cellular components, particularly proteins and enzymes. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This mechanism is similar to other organoarsenic compounds, which exert their effects by targeting specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Arsanilic acid: An organoarsenic compound with similar structural features but different functional groups.

    Roxarsone: Another organoarsenic compound used in veterinary medicine.

    Arsenic trioxide: A well-known arsenic compound with significant therapeutic applications.

Uniqueness

(3-Acetyl-4-methoxycarbonylphenyl)arsonic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of acetyl and methoxycarbonyl groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

5430-39-7

Molecular Formula

C10H11AsO6

Molecular Weight

302.11 g/mol

IUPAC Name

(3-acetyl-4-methoxycarbonylphenyl)arsonic acid

InChI

InChI=1S/C10H11AsO6/c1-6(12)9-5-7(11(14,15)16)3-4-8(9)10(13)17-2/h3-5H,1-2H3,(H2,14,15,16)

InChI Key

AZLWVRXXVZUZCW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)[As](=O)(O)O)C(=O)OC

Origin of Product

United States

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